(2R)-2-(difluoromethyl)pyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807914-25-5 | |
| Record name | (2R)-2-(difluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Stepwise Preparation Method (Based on CN104672121A)
This method provides a robust, cost-effective, and high-yielding route to (2R)-2-(difluoromethyl)pyrrolidine hydrochloride, summarized as follows:
| Step | Reaction Description | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|---|
| (a) | Reaction of compound (1) with N,O-dimethyl hydroxylamine hydrochloride under alkaline conditions to form compound (2) | Alkali (triethylamine, diisopropylethylamine, pyridine, or sodium bicarbonate) | 20–50 °C | Methylene dichloride, THF, toluene, dioxane, or ethyl acetate | Reaction time: 2–5 hours |
| (b) | Reaction of 1,4-difluorobenzene with n-butyllithium (1–3 h), followed by addition of compound (2) to form compound (3) | n-Butyllithium | -70 to -50 °C, then warmed to 20–50 °C | THF, ether, or methyltetrahydrofuran | Initial low temp reaction followed by warming for 0.5–1.5 h |
| (c) | Reaction of compound (3) with compound (7) and titanium tetraethoxide under reflux to form compound (4) | Ti(OEt)4 | Reflux | THF, toluene, dioxane, methyl tertiary butyl ether, or N-methyl pyrrolidone | Reaction time: 12–18 h |
| (d) | Reduction of compound (4) with sodium borohydride to form compound (5) | Sodium borohydride | -50 to -30 °C, then warmed to 20–50 °C | THF, methanol, ether | Reaction time: 0.5–1.5 h at low temp, then 1–2 h at ambient |
| (e) | Treatment of compound (5) with alkali (sodium hexamethyldisilazide, lithium hexamethyldisilazide, or lithium diisopropylamide) to form compound (6) | Alkali base | -60 to -30 °C | THF, ether, normal hexane | Reaction time: 0.5–1.5 h |
| (f) | Conversion of compound (6) to this compound by reaction with hydrogen chloride in organic solvent | HCl (in diethyl ether, dioxane, or methanol) | 20–30 °C | Diethyl ether, dioxane, methanol | Stirring for 5–16 h |
Reaction Scheme Summary
The synthetic route involves:
- Initial formation of an oxime intermediate (compound 2),
- Lithiation of 1,4-difluorobenzene and nucleophilic addition to compound (2),
- Cyclization using titanium tetraethoxide,
- Reduction with sodium borohydride,
- Deprotonation and rearrangement with strong alkali bases,
- Final acidification to yield the hydrochloride salt.
Comparative Advantages Over Prior Art
| Aspect | Prior Art (e.g., WO2013088256, WO2011006074) | Current Method (CN104672121A) |
|---|---|---|
| Organometallic reagent | Isopropylmagnesium chloride (Grignard reagent) | n-Butyllithium (more cost-effective) |
| Reducing agent | Lithium triethylborohydride (flammable, hazardous) | Sodium borohydride (safer, cheaper) |
| Reaction conditions | Stringent anhydrous and oxygen-free | Milder, easier to handle |
| Yield | ~66% overall | Up to 90% overall |
| Enantiomeric excess | ~93% e.e. | >98% e.e. |
| Operational safety | Higher risk due to reagents | Safer, more convenient |
This method significantly reduces the cost and improves yield and purity, making it suitable for industrial applications.
Research Findings and Optimization Notes
- The use of n-butyllithium at low temperatures (-70 to -50 °C) ensures controlled lithiation and high regioselectivity.
- The choice of organic solvents such as THF and ethers facilitates solubility and reaction kinetics.
- Sodium borohydride reduction at relatively higher temperatures (-50 to -30 °C) compared to prior art (-78 °C) improves operational convenience without compromising yield.
- Alkali bases like lithium hexamethyldisilazide enable efficient deprotonation and cyclization steps.
- Final acidification in various HCl solvents allows flexibility in purification and isolation, with yields around 78.5–83% and enantiomeric excess exceeding 98% in reported embodiments.
Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Temp (°C) | Solvent(s) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| (a) | Compound (1), N,O-dimethyl hydroxylamine hydrochloride, triethylamine | 20–50 | CH2Cl2, THF, toluene | 2–5 | Not specified | Formation of oxime intermediate |
| (b) | 1,4-difluorobenzene, n-butyllithium | -70 to -50, then 20–50 | THF, ether | 1–3 + 0.5–1.5 | Not specified | Lithiation and addition |
| (c) | Compound (3), compound (7), Ti(OEt)4 | Reflux | THF, toluene, dioxane | 12–18 | Not specified | Cyclization |
| (d) | Sodium borohydride | -50 to -30, then 20–50 | THF, MeOH, ether | 0.5–1.5 + 1–2 | 56 (improved from 37%) | Reduction |
| (e) | Sodium hexamethyldisilazide or LHMDS | -60 to -30 | THF, ether, hexane | 0.5–1.5 | Not specified | Deprotonation |
| (f) | HCl in dioxane or MeOH | 20–30 | Diethyl ether, dioxane, MeOH | 5–16 | 78.5–83 | Final salt formation |
Additional Notes
- The method addresses previous challenges such as high reagent cost, low yield, and safety hazards.
- The enantiomeric purity (>98% e.e.) indicates effective stereocontrol, critical for pharmaceutical applications.
- The use of commercially available reagents and mild conditions enhances scalability.
- The reaction times and temperatures are optimized for industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(difluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of difluoromethylated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride can be achieved through various methods:
- Radical Trifluoromethylation: This method involves the introduction of the difluoromethyl group to carbon-centered intermediates.
- Nucleophilic Substitution Reactions: These reactions allow the introduction of different functional groups into the pyrrolidine ring.
- Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced to yield difluoromethylated amines.
Organic Synthesis
This compound serves as an essential intermediate in the synthesis of complex organic molecules. Its unique properties facilitate the formation of various derivatives that are crucial in developing new drugs and materials.
Biological Research
The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological targets makes it valuable for understanding metabolic pathways.
Case Study: Enzyme Interaction Studies
A study demonstrated that this compound inhibits cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can alter metabolic pathways, suggesting potential applications in drug development where modulation of these processes is beneficial.
Antimicrobial Applications
Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
Case Study: Antimicrobial Testing
In vitro testing revealed that this compound effectively inhibited the growth of specific bacterial strains, suggesting its utility as a new antimicrobial agent.
Central Nervous System Activity
Preliminary investigations suggest that the compound may influence neurotransmitter pathways, indicating potential applications in treating central nervous system disorders.
Mechanism of Action
The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Diversity in Fluorinated Pyrrolidines
The difluoromethyl group distinguishes (2R)-2-(difluoromethyl)pyrrolidine hydrochloride from other fluorinated pyrrolidines. Below is a comparative analysis of substituent effects:
Key Observations:
- Electronic Effects: Halogenated aryl analogs (e.g., 2-chloro-5-fluorophenyl) introduce strong electron-withdrawing effects, altering binding affinity compared to the electron-deficient difluoromethyl group .
- Stereochemical Impact: The (2R) configuration is shared with analogs like (2R,4R)-4-fluoro-2-methylpyrrolidine, but enantiomeric pairs (e.g., 2S-difluoromethyl) may exhibit opposing target engagement .
Fluorine Substitution Patterns
Fluorine placement significantly influences bioactivity. A comparison of fluorine positions:
Key Observations:
- Metabolic Stability: The difluoromethyl group at C2 reduces oxidative metabolism compared to non-fluorinated analogs, a feature shared with 4-fluoro-substituted pyrrolidines .
Physicochemical Properties
A comparative table of key physicochemical parameters:
Key Observations:
- Lipophilicity: Aryl-substituted analogs (e.g., 3,5-difluorophenyl) exhibit higher LogP values, suggesting greater membrane permeability but lower aqueous solubility .
- Solubility: Polar groups like carboxylic acids (e.g., 5-phenylpyrrolidine-2-carboxylic acid) dramatically enhance water solubility, a trait absent in the target compound .
Biological Activity
(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a difluoromethyl substituent at the second carbon position. This configuration enhances its lipophilicity, making it a valuable candidate in medicinal chemistry.
Chemical Formula: CHClFN
Molecular Weight: 155.57 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes, which play a crucial role in drug metabolism and the modulation of metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar pyrrolidine derivatives:
| Compound Name | Structure Type | Notable Biological Activity | Unique Features |
|---|---|---|---|
| (2R)-2-(difluoromethyl)pyrrolidine | Pyrrolidine Derivative | Antimicrobial, CNS effects | Enhanced lipophilicity due to difluoromethyl group |
| 1-(Difluoromethyl)pyrrolidine | Pyrrolidine Derivative | Antimicrobial | Lacks the hydrochloride salt form |
| 3-(Trifluoromethyl)pyrrolidine | Pyrrolidine Derivative | Potential anticancer activity | More polar due to trifluoromethyl group |
Case Studies and Research Findings
-
Enzyme Interaction Studies:
A study investigating the interaction of this compound with cytochrome P450 enzymes demonstrated that the compound could inhibit enzyme activity, leading to altered metabolic pathways. This suggests potential applications in drug development where modulation of metabolic processes is beneficial. -
Antimicrobial Testing:
Research on antimicrobial properties indicated that this compound showed effectiveness against certain bacterial strains. In vitro tests revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent. -
CNS Activity Exploration:
Preliminary investigations into the central nervous system effects of this compound suggest it may influence neurotransmitter pathways. However, detailed mechanisms remain to be elucidated through further research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R)-2-(difluoromethyl)pyrrolidine hydrochloride, and how is enantiomeric purity ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, starting from (R)-pyrrolidine derivatives, difluoromethylation can be achieved using reagents like difluoromethyl triflate or chlorodifluoromethane under basic conditions (e.g., K₂CO₃ in DMF) . Enantiomeric purity is ensured via chiral HPLC or SMB (Simulated Moving Bed) chromatography, as demonstrated in protocols for analogous fluorinated pyrrolidines .
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral derivatization with Mosher’s acid followed by ¹H/¹⁹F NMR analysis can confirm stereochemistry. Circular dichroism (CD) spectroscopy is also used for chiral centers in related fluorinated pyrrolidines .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity : HPLC (≥98% purity, using C18 columns with acetonitrile/water gradients) .
- Structural Confirmation : ¹H/¹³C/¹⁹F NMR, high-resolution mass spectrometry (HRMS), and FT-IR for functional group analysis.
- Salt Form Verification : Ion chromatography or elemental analysis for HCl content .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., temperature, catalyst loading, or solvent polarity). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, highlights the role of continuous flow reactors in improving yield reproducibility for similar pyrrolidine derivatives . Cross-validation with kinetic studies (e.g., monitoring by in-situ IR) may also clarify discrepancies .
Q. What strategies are employed to enhance the hydrolytic stability of this compound in aqueous reaction conditions?
- Methodological Answer : Hydrolytic stability is improved by:
- pH Control : Buffering solutions to pH 4–6 to minimize HCl-mediated degradation .
- Lyophilization : Storing the compound as a lyophilized powder to reduce water activity .
- Stabilizing Agents : Adding antioxidants (e.g., BHT) or cryoprotectants (e.g., trehalose) in aqueous formulations .
Q. How does the difluoromethyl group influence the compound’s reactivity in enzyme inhibition studies compared to non-fluorinated analogs?
- Methodological Answer : The difluoromethyl group enhances metabolic stability and binding affinity via electronegativity and steric effects. For example, in kinase inhibition assays, fluorinated pyrrolidines show 3–5× higher IC₅₀ values compared to non-fluorinated analogs due to stronger hydrogen bonding with active sites. Computational docking (e.g., AutoDock Vina) can predict binding modes .
Q. What computational methods are used to predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : SwissADME or ADMET Predictor for CYP450 metabolism prediction.
- DFT Calculations : To assess the energy barriers of defluorination reactions.
- MD Simulations : Molecular dynamics (e.g., GROMACS) to study interactions with metabolic enzymes .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar solvents?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. water) may stem from polymorphic forms or residual solvents. Techniques to resolve conflicts:
- DSC/TGA : Differentiate polymorphs via melting point and decomposition profiles.
- Karl Fischer Titration : Quantify water content in solid samples.
- Standardized Protocols : Adopt USP/Ph. Eur. guidelines for solubility testing .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
